molecular formula C6H8N2O2 B1334591 1-ethylpyrimidine-2,4(1H,3H)-dione CAS No. 6490-42-2

1-ethylpyrimidine-2,4(1H,3H)-dione

Cat. No. B1334591
CAS RN: 6490-42-2
M. Wt: 140.14 g/mol
InChI Key: KPLDRYODCDLNHB-UHFFFAOYSA-N
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Description

The compound 1-ethylpyrimidine-2,4(1H,3H)-dione is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. One of the key features of this compound is the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3. This structure is a common scaffold in many pharmaceuticals and biological molecules.

Synthesis Analysis

The synthesis of related pyrimidine derivatives has been explored in several studies. For instance, a library of 1H-pyrimido[4,5-c]pyridazine-5,7-dione analogs was prepared through the cyclization of 6-(1-ethylhydrazinyl)-3-methylpyrimidine-2,4(1H,3H)-dione with α-bromoketones, demonstrating the versatility of pyrimidine derivatives in synthesizing diverse analogs . Additionally, the synthesis of 5-diethylaminomethyl-6-methylpyrimidine-2,4(1H,3H)-dione involved the reaction of 6-methylpyrimidine-2,4(1H,3H)-dione with diethylamine and formaldehyde, indicating that substitution at various positions on the pyrimidine ring is feasible .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives has been characterized using various spectroscopic techniques. For example, the structure of 6-chloro-1-isobutyl-3-methylpyrimidine-2,4(1H,3H)-dione was elucidated using NMR, FT-IR, and HRMS, and its crystal structure was determined by single-crystal X-ray diffraction . Such studies are crucial for understanding the three-dimensional arrangement of atoms in these compounds and their potential interactions with biological targets.

Chemical Reactions Analysis

Pyrimidine derivatives undergo a variety of chemical reactions. The acylation of pyrrolidine-2,4-diones, which are structurally related to pyrimidine-2,4-diones, has been used to synthesize 3-acyltetramic acids, showcasing the reactivity of the C-3 position . Moreover, the reaction of 2-dimethylaminomethylene-1,3-diones with amidines and guanidine resulted in the formation of 5-acylpyrimidines, further demonstrating the reactivity of the pyrimidine scaffold .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. The study of 6-chloro-1-isobutyl-3-methylpyrimidine-2,4(1H,3H)-dione using DFT revealed insights into the physicochemical properties by analyzing frontier molecular orbitals and molecular electrostatic potentials . These properties are important for understanding the behavior of these compounds in different environments and their potential as pharmaceutical agents.

Scientific Research Applications

Synthesis and Derivatives

1-Ethylpyrimidine-2,4(1H,3H)-dione derivatives have been synthesized for various applications. For instance, a study demonstrated the synthesis of 5-benzylidenepyrimidine-2,4,6(1H,3H,5H)-trione and similar derivatives through a three-component reaction, suggesting its potential in organic synthesis and chemical engineering (Shi, Shi, & Rong, 2010). Additionally, pyrimidine-based bis-uracil derivatives were synthesized, showing potential in optical, nonlinear optical (NLO), and drug discovery applications (Mohan et al., 2020).

Chemical Reactions

The compound has been used to study specific chemical reactions. For instance, the reaction of 6-methylpyrimidine-2,4(1H,3H)-dione with 2-chloromethylthiirane was explored to understand its reaction direction and product formation (Kataev et al., 2018).

Pharmaceutical Chemistry

In the field of pharmaceutical chemistry, naphthoand benzopyranopyrimidines, which include derivatives of 1-ethylpyrimidine-2,4(1H,3H)-dione, have shown antibacterial and fungicidal activity, as well as potential in antiallergic treatments (Osyanin et al., 2014).

Antimicrobial and Anti-inflammatory Properties

Studies have explored the anti-inflammatory and antimicrobial properties of derivatives. For example, 5-diethylaminomethyl-6-methylpyrimidine-2,4(1H,3H)-dione showed significant anti-inflammatory effects (Dong, 2010). Another study synthesized novel 1‐Aryl‐2‐oxo‐indano[3,2‐d]pyrido/pyrimido[1,2‐b]pyrimidines, some of which exhibited promising antibacterial and antifungal activities (Sarvesh & Nizamuddin, 2008).

Photochemical and Optical Studies

The photochemistry of certain pyrimidinedione derivatives has been investigated, revealing unique properties and reactions upon photolysis, which could be relevant in the field of photochemistry (Shorunov et al., 2018).

Future Directions

Pyrimidinediones and their derivatives continue to be an area of interest in medicinal chemistry due to their wide range of biological activities. Future research may focus on developing new synthetic methods, studying their mechanisms of action, and exploring their potential applications in medicine .

properties

IUPAC Name

1-ethylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-2-8-4-3-5(9)7-6(8)10/h3-4H,2H2,1H3,(H,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPLDRYODCDLNHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20400422
Record name 1-ethylpyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20400422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethylpyrimidine-2,4(1H,3H)-dione

CAS RN

6490-42-2
Record name 1-ethylpyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20400422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ETHYLURACIL
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
R Edupuganti, Q Wang, CDJ Tavares… - Bioorganic & medicinal …, 2014 - Elsevier
A small molecule library of pyrido[2,3-d]pyrimidine-2,4-dione derivatives 6–16 was synthesized from 6-amino-1,3-disubstituted uracils 18, characterized, and screened for inhibitory …
Number of citations: 61 www.sciencedirect.com
K Kumaran, KR Jaisankar, SRM Kamil… - Int. J. Chem. Tech …, 2012 - researchgate.net
Several series of pyrido [2, 3-d] pyrimidine derivatives were synthesized by reaction of arylmethylene acetoacetates with different aminopyrimidines. A series of Diacyl substituted 1-ethyl…
Number of citations: 3 www.researchgate.net
H Han, C Li, M Li, L Yang, S Zhao, Z Wang, H Liu, D Liu - Molecules, 2020 - mdpi.com
Sirtuins (SIRT1-7) are a family of NAD + -dependent deacetylases. They regulate many physiological processes and play important roles in inflammation, diabetes, cancers, and …
Number of citations: 10 www.mdpi.com
S El-Kalyoubi, F Agili, WA Zordok… - International Journal of …, 2021 - mdpi.com
Novel xanthine and imidazolone derivatives were synthesized based on oxazolone derivatives 2a-c as a key intermediate. The corresponding xanthine 3-5 and imidazolone derivatives …
Number of citations: 19 www.mdpi.com
G Kollenz, CO Kappe, TS Dalvi, C Wentrupb - Arkivoc, 2001 - researchgate.net
Dipivaloylketene 1 and its dimer 2 add several NH2-nucleophiles affording the open-chain dipivaloylacetic acid derivatives 3, 5, 6, 9 and 10. With methylhydrazine as well as 2, 6-…
Number of citations: 6 www.researchgate.net
J Jiang, LH Sigua, A Chan, P Kalra… - …, 2022 - Wiley Online Library
Inhibitors of Bromodomain and Extra Terminal (BET) proteins are investigated for various therapeutic indications, but selectivity for BRD2, BRD3, BRD4, BRDT and their respective …
A Robin, K Julienne, JC Meslin, D Deniaud - 2006 - Wiley Online Library
A general route to 1,2,4‐trisubstituted pyrimidines is described in one to three steps from a common key precursor, diazadienium iodide 2. An efficient preliminary [4+2] …
MN Jachak, DR Birari, RB Toche, MG Ghagare… - Monatshefte für Chemie …, 2010 - Springer
N 3 -substituted 5-acetyluracils derived from corresponding N 3 -substituted 5-acetylcytosines are versatile functional precursors that allow the introduction of various aliphatic, aromatic, …
Number of citations: 1 link.springer.com
E Elzein, RV Kalla, X Li, T Perry, A Gimbel… - Journal of medicinal …, 2008 - ACS Publications
Recently, we have reported a series of new 1,3-symmetrically (R 1 = R 3 ) substituted xanthines (3 and 4) which have high affinity and selectivity for the human adenosine A 2B …
Number of citations: 76 pubs.acs.org
AM Ayoub, LML Hawk, RJ Herzig, J Jiang… - Journal of medicinal …, 2017 - ACS Publications
Chemical inhibition of epigenetic regulatory proteins BrdT and Brd4 is emerging as a promising therapeutic strategy in contraception, cancer, and heart disease. We report an easily …
Number of citations: 46 pubs.acs.org

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